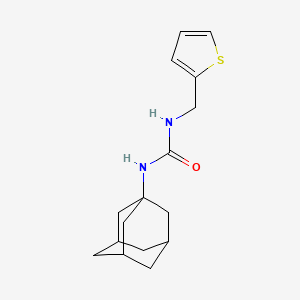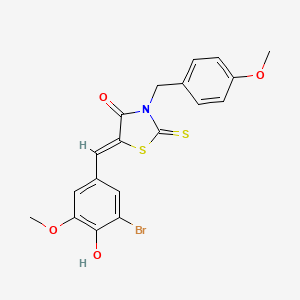
N-1-adamantyl-N'-(2-thienylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-N'-(2-thienylmethyl)urea, also known as APTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APTU is a urea derivative that has a unique molecular structure, making it a promising candidate for drug development, as well as in other areas of research.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. In the case of acetylcholinesterase, N-1-adamantyl-N'-(2-thienylmethyl)urea binds to the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-Alzheimer's effects, N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being a potent antioxidant. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have a protective effect on the liver, reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-N'-(2-thienylmethyl)urea has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-N'-(2-thienylmethyl)urea is not without its limitations. It is a highly reactive compound, which can make it difficult to work with in certain situations. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-N'-(2-thienylmethyl)urea. One area of interest is its potential use as a drug for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of research is the development of N-1-adamantyl-N'-(2-thienylmethyl)urea-based pesticides, which could be a safer and more environmentally friendly alternative to current pesticides. Additionally, N-1-adamantyl-N'-(2-thienylmethyl)urea could be further studied for its potential use as a corrosion inhibitor in industrial applications.
Synthesemethoden
The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea involves the reaction of 1-adamantylamine and 2-thiophenecarboxaldehyde in the presence of a catalyst. The resulting product is then treated with urea to form N-1-adamantyl-N'-(2-thienylmethyl)urea. The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea is a relatively simple process that can be easily scaled up for larger scale production.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer properties, as well as being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHXKRYXRTWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-thiophen-2-ylmethyl-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![5-[2-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138769.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B5138817.png)